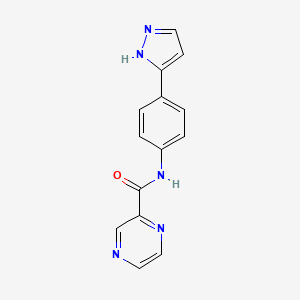

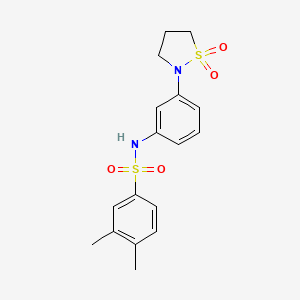

N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial and antifungal properties of compounds similar to N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide. For instance, Gopal Senthilkumar, C. Umarani, and D. Satheesh (2021) synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, which showed significant antibacterial (against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli) and antifungal (against Candida albicans and Aspergillus niger) activities, alongside anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Anticancer Applications

Research into the anticancer applications of pyrazine derivatives includes the study of their cytotoxic activity against various cancer cell lines. Ashraf S. Hassan, T. Hafez, and Souad A. Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer treatment (Hassan et al., 2014).

Inhibition of Microbial Growth

Synthesis of pyrazinamide derivatives as Leuconostoc mesenteroides growth inhibitor and for other microorganisms has been explored, demonstrating promising effects against a range of Gram-positive, Gram-negative bacteria, and fungi. This research points to the role of such compounds in developing new antimicrobial agents (Abdelwahab et al., 2007).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been investigated for their potential as inhibitors of photosynthetic electron transport. This research offers insights into the development of new herbicides and the study of plant physiology, demonstrating the versatility of pyrazine derivatives in scientific research (Vicentini et al., 2005).

Zukünftige Richtungen

The future directions for the study of “N-(4-(1H-pyrazol-3-yl)phenyl)pyrazine-2-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This could lead to a better understanding of its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Wirkmechanismus

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 1 .

Mode of Action

This can result in a variety of downstream effects, depending on the specific role of the target protein in cellular processes .

Biochemical Pathways

Based on the target protein, it can be inferred that it may influence pathways involving mitogen-activated protein kinases, which play key roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

Given its potential target, it may influence cellular processes such as cell growth and differentiation .

Eigenschaften

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-14(13-9-15-7-8-16-13)18-11-3-1-10(2-4-11)12-5-6-17-19-12/h1-9H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUAUONEPLBHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2758250.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)

![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B2758256.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)